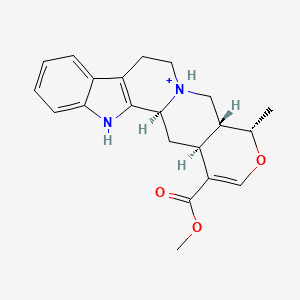
Ajmalicine(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ajmalicine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of ajmalicine. The major species at pH 7.3. It is a conjugate acid of an ajmalicine.
Applications De Recherche Scientifique
Ajmalicine Monitoring and Metabolic Regulation :
- Ambrin et al. (2019) developed a genetically encoded FRET-based nanosensor for real-time monitoring of ajmalicine in living cells. This nanosensor, named FLIP-Ajn, is pH stable and ajmalicine specific, enabling the real-time measurement of ajmalicine in various biological systems. This tool is significant for bio-imaging in metabolic pathways and can aid in improving ajmalicine production from natural sources (Ambrin et al., 2019).
- In another study, Ambrin et al. (2020) used the FLIP-Ajn nanosensor for flux analysis of ajmalicine biosynthesis. By silencing key genes in the terpenoid indole alkaloid (TIA) pathway of Catharanthus roseus cells, they identified strictosidine synthase as a potential regulatory gene for ajmalicine biosynthesis (Ambrin et al., 2020).
Ajmalicine Production in Bioreactors :
- Fulzele and Heble (1994) reported on the large-scale cultivation of Catharanthus roseus cells in bioreactors for ajmalicine production. They achieved high levels of ajmalicine by enriching the medium with tryptophan, demonstrating a cost-effective method for ajmalicine production (Fulzele & Heble, 1994).
- Thakore et al. (2017) explored mass cultivation of hairy roots in various bioreactor configurations for ajmalicine production. They optimized various factors and found that cultivation in a customized bioreactor with polyurethane foam support yielded the highest ajmalicine concentration in this scale of cultivation (Thakore et al., 2017).
Nutrient Impact on Ajmalicine Production :
- Freitas et al. (2016) investigated the impact of macro-nutrient deficiencies on ajmalicine bioproduction in Catharanthus roseus. They found that potassium deficiency increased ajmalicine concentration, while deficiencies in nitrogen, phosphorus, magnesium, and sulfur reduced ajmalicine concentration. This study sheds light on the influence of nutrients on ajmalicine bioproduction (Freitas et al., 2016).
Enhancing Ajmalicine Production through Stress and Elicitors :
- Zhao et al. (2000) developed a two-stage process using combined elicitor treatment to enhance ajmalicine production in Catharanthus roseus cell cultures. This approach, tested in both shake-flasks and a bioreactor, significantly increased ajmalicine yields (Zhao et al., 2000).
- Thakore et al. (2012) investigated the effect of various stress factors on ajmalicine accumulation in transformed hairy root cultures of Catharanthus roseus. They found that specific stress factors, like PVP and KCl, significantly increased ajmalicine accumulation, providing insights into stress-induced metabolite production (Thakore et al., 2012).
Ajmalicine and Antioxidant Activity :
- Jaleel et al. (2007) explored the effect of gibberellic acid on antioxidant potentials and ajmalicine production in Catharanthus roseus. They observed that gibberellic acid significantly enhanced ajmalicine production and had a profound effect on the plant's antioxidant potentials (Jaleel et al., 2007).
Ajmalicine Degradation and Metabolism :
- Santos et al. (1994) investigated ajmalicine degradation in Catharanthus roseus cell cultures, revealing insights into the metabolism and degradation of ajmalicine in plant cell cultures (Santos et al., 1994).
Propriétés
Formule moléculaire |
C21H25N2O3+ |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/p+1/t12-,15-,16+,19-/m0/s1 |
Clé InChI |
GRTOGORTSDXSFK-XJTZBENFSA-O |
SMILES isomérique |
C[C@H]1[C@H]2C[NH+]3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
SMILES canonique |
CC1C2C[NH+]3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





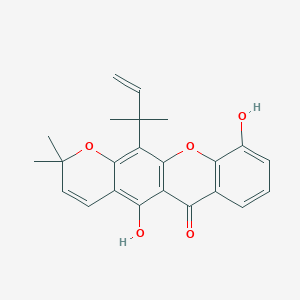
![3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249880.png)
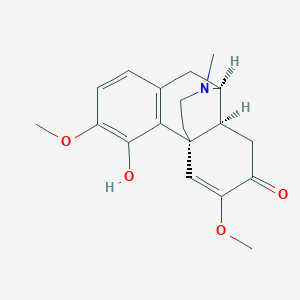
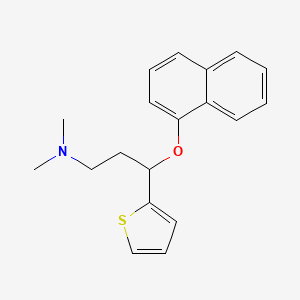
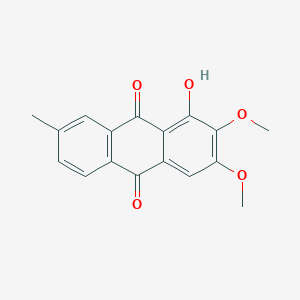

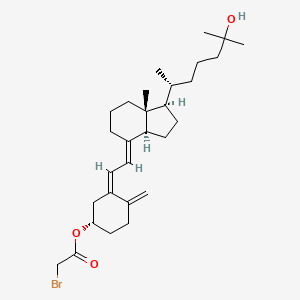
![(7R,10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone](/img/structure/B1249890.png)
![(2S)-N-[(4aS,5R)-1,3-dioxo-2-(phenylmethyl)-4,4a,5,6,7,8-hexahydropyrido[2,1-f]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide](/img/structure/B1249891.png)

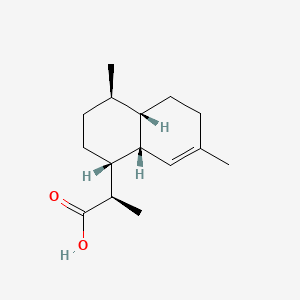
![Piperidine, 1-[(3E)-5-(1,3-benzodioxol-5-yl)-1-oxo-3-pentenyl]-](/img/structure/B1249896.png)